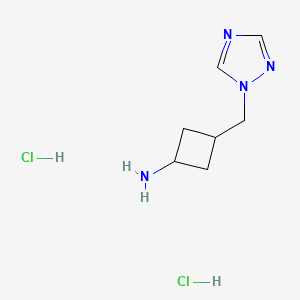

(1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is a synthetic organic compound that features a cyclobutane ring substituted with a triazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

Introduction of the Triazole Group: The triazole moiety is introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

Amination: The amine group is introduced through reductive amination or nucleophilic substitution.

Formation of the Dihydrochloride Salt: The final step involves treating the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and click chemistry steps, as well as advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the triazole ring to a more saturated heterocycle.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Saturated heterocycles.

Substitution: Alkylated or acylated amine derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the prominent applications of (1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is its potential as an antimicrobial agent. Compounds containing the triazole ring are well-known for their antifungal and antibacterial properties. Research has demonstrated that derivatives of triazole compounds exhibit significant activity against various pathogens, including fungi and bacteria. For instance, studies have shown that triazole derivatives can inhibit the growth of Escherichia coli and Pseudomonas aeruginosa, suggesting a promising application in treating bacterial infections .

Anticancer Properties

Recent investigations into the anticancer potential of triazole derivatives have revealed their ability to inhibit tumor cell proliferation. In vitro studies have indicated that certain triazole compounds can significantly reduce the viability of cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal cancer). The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development as anticancer agents .

Pest Control

The compound also shows promise in agricultural applications, particularly as a pesticide. Triazole derivatives have been reported to possess fungicidal properties that can effectively control phytopathogenic microorganisms. This is crucial for protecting crops from diseases caused by fungi and other pathogens. The efficacy of these compounds in agricultural settings could lead to their use as environmentally friendly alternatives to conventional pesticides .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against both gram-positive and gram-negative bacteria at concentrations lower than those required for commonly used antibiotics. This suggests its potential role in developing new antimicrobial therapies .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers evaluated the effects of several triazole derivatives on different cancer cell lines. The findings revealed that this compound induced apoptosis in MDA-MB-231 cells with an IC50 value comparable to established anticancer drugs. This positions the compound as a strong candidate for further preclinical development .

Wirkmechanismus

The mechanism of action of (1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The cyclobutane ring provides structural rigidity, which can enhance binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine: The free base form without the dihydrochloride salt.

(1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-ol: An alcohol derivative.

(1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-carboxylic acid: A carboxylic acid derivative.

Uniqueness

The dihydrochloride salt form of (1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine is unique due to its enhanced solubility and stability, which can be advantageous in both research and industrial applications. The presence of the triazole ring also imparts unique electronic properties that can influence its reactivity and interactions with biological targets.

Biologische Aktivität

(1R,3R)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is a compound of interest due to its potential biological activities. The structure includes a cyclobutane ring and a triazole moiety, which are known to exhibit various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a cyclobutane ring with a triazole substituent that may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Antimicrobial Activity : The triazole group is known for its antifungal properties. Compounds containing triazoles have been shown to inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death.

Anticancer Potential : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.

Neuroprotective Effects : Research indicates that compounds with similar structures may offer neuroprotection through antioxidant mechanisms and modulation of neurotransmitter systems.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of fungal growth | |

| Anticancer | Induction of apoptosis in specific cancer lines | |

| Neuroprotective | Reduction in oxidative stress markers |

Case Studies

Several case studies have investigated the biological activity of triazole derivatives, including this compound:

Case Study 1: Antifungal Activity

In a controlled study, the compound demonstrated significant antifungal activity against Candida albicans, showing a minimum inhibitory concentration (MIC) comparable to established antifungal agents. The mechanism involved disruption of ergosterol biosynthesis, which is critical for fungal cell membrane integrity.

Case Study 2: Cancer Cell Apoptosis

A study involving various cancer cell lines revealed that treatment with this compound led to increased levels of caspase activation and PARP cleavage, indicating the induction of apoptosis. This suggests potential utility in cancer therapy.

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

- Synergistic Effects : When combined with other antifungal agents, this compound exhibited synergistic effects that enhanced overall efficacy against resistant strains.

- Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses in animal models. Further studies are needed to fully establish long-term safety and potential side effects.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest good oral bioavailability and moderate half-life, making it a candidate for further development in oral formulations.

Eigenschaften

IUPAC Name |

3-(1,2,4-triazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c8-7-1-6(2-7)3-11-5-9-4-10-11;;/h4-7H,1-3,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFMKHDNXYOYTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)CN2C=NC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.